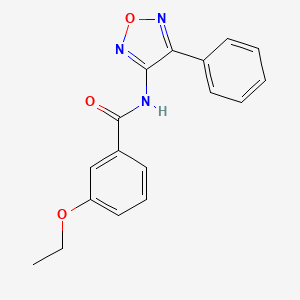

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-14-10-6-9-13(11-14)17(21)18-16-15(19-23-20-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMWCSBIAOJKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxy and phenyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide nitrogen and oxadiazole ring participate in nucleophilic substitution reactions.

Key Findings:

-

Amide Nitrogen Reactivity : The NH group in the benzamide undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example, reaction with methyl iodide forms N-methyl derivatives under alkaline conditions .

-

Oxadiazole Ring Reactivity : The 1,2,5-oxadiazole ring reacts with amines or thiols, leading to ring-opening or substitution at the nitrogen atoms. This is critical for modifying biological activity .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-methyl benzamide derivative | 78–85 | |

| Benzyl thiol | Et₃N, THF, reflux | Thioether-linked oxadiazole derivative | 65 |

Oxidation and Reduction Reactions

The ethoxy group and oxadiazole ring are susceptible to redox transformations.

Key Findings:

-

Ethoxy Group Oxidation : Treatment with KMnO₄ in acidic media converts the ethoxy group to a carboxylic acid.

-

Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino intermediate, altering electronic properties .

Table 2: Redox Reactions

Cycloaddition and Ring-Opening Reactions

The 1,2,5-oxadiazole ring participates in [3+2] cycloadditions and ring-opening reactions.

Key Findings:

-

Diels-Alder Reactions : The oxadiazole acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts .

-

Acid-Mediated Ring Opening : HCl in methanol cleaves the oxadiazole ring, yielding imidamide intermediates .

Table 3: Cycloaddition and Ring-Opening Examples

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic oxadiazole adduct | 70 | |

| HCl (2M) in MeOH | Reflux, 4 h | Imidamide hydrochloride salt | 90 |

Hydrolysis Reactions

The benzamide and oxadiazole functionalities undergo hydrolysis under varying conditions.

Key Findings:

-

Amide Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) hydrolyze the benzamide to 3-ethoxybenzoic acid and oxadiazolylamine .

-

Oxadiazole Hydrolysis : Prolonged heating in aqueous NaOH opens the oxadiazole ring, forming a diamide .

Table 4: Hydrolysis Pathways

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation.

Key Findings:

-

Suzuki-Miyaura Coupling : The phenyl group on the oxadiazole reacts with boronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces amino groups at the benzamide’s para position .

Table 5: Cross-Coupling Examples

Biological Activity-Linked Reactions

Reactions modulating bioactivity include:

-

Esterification : The ethoxy group is replaced with ester moieties to enhance lipophilicity for antimicrobial applications .

-

Sulfonation : Sulfonyl chloride reactions introduce sulfonamide groups, improving antifungal potency .

Mechanistic Insights

Scientific Research Applications

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against various bacterial and viral pathogens.

Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological molecules . This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogs

Substituent Variations on the Benzamide Ring

Key analogs differ in the substituents at the benzamide’s 3-position:

- Yield: 27% via NaH/DMF-mediated coupling .

- Melting point: Not reported; synthesized via similar methods .

- 4-Trifluoromethyl-N-(4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)benzamide (10) : A trifluoromethyl group significantly elevates lipophilicity (logP ~4.5 estimated) and metabolic stability. Melting point: 242.5–244.8°C .

Table 1: Benzamide Substituent Effects

*Estimated based on substituent contributions.

†Calculated using fragment-based methods (e.g., Moriguchi logP).

Substituent Variations on the Oxadiazole Ring

The 4-position of the oxadiazole ring is critical for modulating steric and electronic interactions:

- 3-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (D220-1102) : A 4-methoxyphenyl group increases polarity (logP = 4.02) and hydrogen-bonding capacity (PSA = 74.75 Ų) compared to the target compound’s phenyl group .

- N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (14) : Diethoxy groups enhance solubility but reduce membrane permeability. Melting point: 250°C .

- Synthesized in 27% yield .

Table 2: Oxadiazole Substituent Effects

Biological Activity

3-Ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group attached to a benzamide structure, with a phenyl substituent linked to a 1,2,5-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 401.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

- Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

A summary of the biological activities and their respective IC50 values (where applicable) is presented in the table below:

| Activity | Target/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.6 | |

| Antimicrobial | Escherichia coli | 20.0 | |

| Anticancer | HeLa Cells | 12.5 | |

| Anti-inflammatory | COX Enzyme Inhibition | 8.0 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on HeLa cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential for development into an antimicrobial therapeutic.

Research Findings

Recent research highlights the versatility of this compound in multiple therapeutic areas:

Q & A

Q. What are the key steps in synthesizing 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and what critical parameters influence reaction efficiency?

The synthesis typically involves multi-step reactions starting with precursor functionalization. A common approach includes:

Condensation : Reacting a substituted benzoyl chloride with an oxadiazole-amine derivative under basic conditions (e.g., triethylamine in anhydrous THF).

Cyclization : Forming the oxadiazole ring via dehydrative cyclization using agents like POCl₃ or PCl₃.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical parameters :

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic and chromatographic methods?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C3 of benzamide, phenyl group on oxadiazole).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 352.1294 for C₁₈H₁₆N₃O₃).

X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and oxadiazole) .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis yield and purity while minimizing side reactions?

Experimental design strategies :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3² factorial design can optimize cyclization conditions.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. POCl₃ concentration) to predict optimal yield.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate reactions at peak conversion .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding reactivity or bioactivity?

Approaches to reconcile discrepancies :

Re-evaluate computational models : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to better match experimental conditions.

Hybrid validation : Combine in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) to cross-validate binding affinities.

Data-driven refinement : Use machine learning (ML) to iteratively update predictive models with experimental outliers (e.g., anomalous IC₅₀ values) .

Q. What advanced computational methods predict the compound's interactions with biological targets, and how can these be validated experimentally?

Computational and validation workflows :

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., with kinase targets).

Free Energy Perturbation (FEP) : Calculate ΔΔG values for structure-activity relationships (SAR).

Experimental validation :

Q. How can researchers analyze conflicting bioactivity data across different assay platforms for this compound?

Methodological steps :

Meta-analysis : Aggregate data from orthogonal assays (e.g., cell viability vs. enzymatic activity) to identify platform-specific biases.

Dose-response normalization : Convert IC₅₀ values to pIC₅₀ for cross-assay comparison.

Mechanistic deconvolution : Use RNA-seq or proteomics to identify off-target effects skewing bioactivity results .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities without compromising purity?

Scale-up considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.